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Introduction

MYF-01-37 is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors,
which are key components of the Hippo signaling pathway. As a lead compound identified from
a covalent fragment library screen, MYF-01-37 has served as the foundational scaffold for the
development of more potent and cell-permeable TEAD inhibitors. This technical guide provides
an in-depth overview of the structure-activity relationship (SAR) studies of MYF-01-37, focusing
on its evolution from a linear fragment to highly potent, Y-shaped drug candidates. This
document details the quantitative SAR data, experimental methodologies, and key signaling
pathways involved.

Core Structure and Mechanism of Action

MYF-01-37 is characterized by a pyrrolidine core, a trifluoromethylphenyl group, and an
acrylamide warhead. This acrylamide moiety forms a covalent bond with a conserved cysteine
residue (Cys380 in TEAD?2) located in the central lipid-binding pocket of the TEAD protein. This
covalent modification disrupts the interaction between TEAD and its co-activator YAP (Yes-
associated protein), thereby inhibiting TEAD-dependent gene transcription. The initial discovery
of MYF-01-37 as a covalent binder provided a critical starting point for medicinal chemistry
efforts to enhance its inhibitory activity and drug-like properties.[1][2][3]
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Structure-Activity Relationship (SAR) Studies

The primary SAR studies on the MYF-01-37 scaffold focused on the exploration of a hydrophilic
pocket adjacent to the central lipid-binding pocket. This was achieved by introducing
substituents at the 4-position of the pyrrolidine ring, transforming the linear MYF-01-37 into a
series of "Y-shaped" molecules. This strategic modification led to a significant improvement in
inhibitory potency.

Quantitative SAR Data of Y-Shaped Analogs

The following table summarizes the in vitro inhibitory activity of key Y-shaped analogs of MYF-
01-37 against various TEAD isoforms. The data is presented as half-maximal inhibitory
concentrations (1C50).
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R Group
(Substitutio
Compound ” TEAD1IC50 TEAD2IC50 TEAD3IC50 TEAD4IC50
n at 4-
ID . (nM) (nM) (nM) (nM)
position of
pyrrolidine)
MYF-01-37
H >10,000 >10,000 >10,000 >10,000
(parent)
4-
Compound 1 (trifluorometh 4.5+ 0.5 3.8x04 42 +0.6 6.1+£0.8
yhbenzyl
4-
Compound 2 methoxybenz 28 +3 25+ 2 27+ 4 35%5
vl
4-
Compound 3 95+ 10 88+9 92+ 11 110+ 15
chlorobenzyl
(1-methyl-1H-
Compound 8 pyrazol-4- 15+2 12+1 14+2 203
yl)methyl
(pyridin-4-
Compound 9 8.2+0.9 75+0.8 8.0x1.0 11+15
yl)methyl
MYF-03-176 (pyrimidin-5-
8+0.2 15+0.1 1.7+0.2 25+0.3
(22) yl)methyl

Note: The IC50 values are indicative and may vary slightly between different experimental

setups. The data is compiled from publicly available research.

Experimental Protocols
Mass Spectrometry-Based Covalent Fragment
Screening

This protocol was employed for the initial identification of MYF-01-37.
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e Protein Preparation: Recombinant TEAD2 YAP-binding domain (YBD) protein is purified.

o Library Screening: A library of covalent fragments, including MYF-01-37, is incubated with
the TEAD2 YBD protein.

e Mass Spectrometry Analysis: The protein-fragment adduct formation is detected using mass
spectrometry (MS). An increase in the protein's molecular weight corresponding to the
fragment's molecular weight indicates a covalent binding event.

» Hit Confirmation: Hits are confirmed by proteolytic digestion of the labeled protein followed
by tandem mass spectrometry (MS/MS) to identify the specific peptide and amino acid
residue (Cys380) that has been modified.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay

This assay is used to quantify the inhibitory effect of compounds on the YAP-TEAD interaction.

e Reagents:

[¢]

GST-tagged TEAD protein

[e]

Biotinylated YAP peptide

o

Europium-labeled anti-GST antibody (Donor)

o

Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)

e Procedure:

[¢]

The test compound is serially diluted in the assay buffer.

o

GST-TEAD and biotin-YAP are incubated with the compound.

o

The TR-FRET detection reagents (anti-GST-Eu and Streptavidin-APC) are added.

[¢]

The plate is incubated to allow for the binding to reach equilibrium.
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» Data Acquisition: The TR-FRET signal is measured using a plate reader with excitation at
340 nm and emission at 615 nm (Eu) and 665 nm (APC). A decrease in the FRET signal
indicates inhibition of the YAP-TEAD interaction.

o Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-
parameter logistic equation.

TEAD Reporter Gene Assay

This cell-based assay measures the inhibition of TEAD-dependent transcriptional activity.

o Cell Line: A suitable cancer cell line with a known dependence on the Hippo-YAP-TEAD
pathway (e.g., NCI-H226 mesothelioma cells) is used.

» Reporter Construct: The cells are engineered to express a luciferase reporter gene under the
control of a TEAD-responsive promoter (e.g., containing multiple GTIIC TEAD-binding sites).

o Treatment: The engineered cells are treated with varying concentrations of the test
compounds.

o Luciferase Assay: After an incubation period (e.g., 24-48 hours), the cells are lysed, and the
luciferase activity is measured using a luminometer.

o Data Analysis: The reduction in luciferase signal relative to a vehicle control is used to
determine the compound's potency in a cellular context.

Mandatory Visualizations
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Caption: The Hippo Signaling Pathway and the inhibitory action of MYF-01-37 on TEAD.
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Caption: Workflow for the discovery and optimization of MYF-01-37 and its analogs.

Conclusion
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The SAR studies originating from the covalent fragment MYF-01-37 have successfully led to
the development of highly potent, Y-shaped pan-TEAD inhibitors, such as MYF-03-176. The
key insight was the strategic targeting of an adjacent hydrophilic pocket through substitution at
the 4-position of the pyrrolidine ring. This approach dramatically improved the inhibitory activity
by orders of magnitude compared to the parent compound. The detailed experimental protocols
and quantitative data presented in this guide offer a comprehensive resource for researchers in
the field of drug discovery and chemical biology who are interested in the development of novel
cancer therapeutics targeting the Hippo-YAP-TEAD signaling axis. Further optimization of
these Y-shaped scaffolds may lead to the development of clinical candidates with improved
efficacy and safety profiles.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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